5-DTAF;5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride
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Overview
Description
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is a fluorescent dye commonly used in biochemical and molecular biology research. It is known for its ability to label proteins and other biomolecules due to its amine-reactive properties . This compound is particularly valued for its high purity and reactivity, making it a reliable tool in various scientific applications .
Preparation Methods
The synthesis of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride typically involves the reaction of fluorescein with 4,6-dichloro-s-triazine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a basic environment (pH > 9) to facilitate the reaction between the dichlorotriazine and the amine groups in proteins . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure high purity and consistency .
Chemical Reactions Analysis
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride primarily undergoes substitution reactions, where the dichlorotriazine moiety reacts with amine groups in proteins and other biomolecules . Common reagents used in these reactions include bases to maintain the required pH and solvents like water or alcohols . The major products formed from these reactions are labeled proteins or other biomolecules, which can then be used in various analytical and research applications .
Scientific Research Applications
This compound is widely used in scientific research due to its fluorescent properties. In chemistry, it serves as a fluorescent probe for detecting and quantifying various substances . In biology, it is used to label proteins, cells, and other biomolecules, enabling researchers to visualize and track these entities under a microscope . In medicine, it can be used in diagnostic assays to detect specific proteins or other biomarkers . Additionally, it has industrial applications in the development of fluorescent dyes and labeling reagents .
Mechanism of Action
The mechanism of action of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride involves the formation of a covalent bond between the dichlorotriazine moiety and the amine groups in proteins or other biomolecules . This covalent attachment results in the labeling of the target molecule with the fluorescent dye, allowing it to be detected and visualized using fluorescence microscopy or other analytical techniques . The molecular targets are typically proteins or other biomolecules with accessible amine groups .
Comparison with Similar Compounds
Similar compounds to 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride include other fluorescent dyes such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC) . While these compounds also label proteins and other biomolecules, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is unique in its use of the dichlorotriazine moiety, which provides a more stable and specific attachment to amine groups . This stability and specificity make it a preferred choice in many research applications .
Properties
Molecular Formula |
C23H15Cl3N4O5 |
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Molecular Weight |
533.7 g/mol |
IUPAC Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H14Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,19,30-31H,(H,32,33)(H,26,27,28,29);1H |
InChI Key |
QADVXTBNCNMZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
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